Rovafovir etalafenamide is a small molecule drug initially developed by Gilead Sciences, Inc. It is classified as a reverse transcriptase inhibitor and primarily targets immune system diseases, infectious diseases, and urogenital diseases, with a notable application in the treatment of human immunodeficiency virus infections. Despite its promising therapeutic potential, the drug's research and development status has been discontinued as of November 2024 . The compound is also known by its synonyms, including GS-9148 phosphonoamidate prodrug.
The synthesis of Rovafovir etalafenamide involves several key steps aimed at producing the active pharmaceutical ingredient on a multi-kilogram scale. The process development focuses on optimizing yield and purity while controlling impurities. Initial synthesis methods included the formation of phosphonamidate prodrugs, which are designed to enhance the bioavailability of the active compound. The synthesis typically starts from readily available nucleoside precursors and involves several chemical transformations, including phosphorylation and amidation reactions .
Rovafovir etalafenamide has a molecular formula of . Its structure features an adenine nucleobase linked to a phosphonate side chain, characteristic of many antiviral agents. The InChIKey for this compound is OCJRRXHWPBXZSU-BNCZGPJRSA-N, which provides a unique identifier for its chemical structure.
The chemical reactions involved in the synthesis of Rovafovir etalafenamide include several key transformations:
These reactions are carefully controlled to ensure high yield and purity of Rovafovir etalafenamide .
Rovafovir etalafenamide acts primarily as an inhibitor of reverse transcriptase, an enzyme critical for the replication of human immunodeficiency virus. By binding to the active site of reverse transcriptase, it prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication.
Rovafovir etalafenamide exhibits several notable physical and chemical properties:
Rovafovir etalafenamide has been primarily investigated for its applications in treating human immunodeficiency virus infections. Due to its mechanism as a reverse transcriptase inhibitor, it holds promise in antiviral therapy, particularly for patients who exhibit resistance to other treatments.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 73094-39-0
CAS No.: 36678-05-4
CAS No.: